molecular formula C18H15ClN4O3S2 B2929601 5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide CAS No. 946290-90-0

5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B2929601
CAS No.: 946290-90-0
M. Wt: 434.91
InChI Key: HZTXRHRTZMCAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-sulfonamide core linked to a substituted phenyl group. The phenyl ring is substituted at position 2 with a methyl group and at position 5 with a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety.

Properties

IUPAC Name

5-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c1-11-3-4-12(14-10-23-16(20-14)6-7-17(21-23)26-2)9-13(11)22-28(24,25)18-8-5-15(19)27-18/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXRHRTZMCAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H15ClN4O3S\text{C}_{15}\text{H}_{15}\text{ClN}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against Mycobacterium tuberculosis and other pathogenic organisms. The following sections detail specific findings from various studies.

Anti-Tubercular Activity

A series of studies have focused on the anti-tubercular properties of compounds similar to or derived from 5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide. For instance, a study evaluated several derivatives for their efficacy against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated half-maximal inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular effects .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound 6a1.353.73Non-toxic
Compound 6e1.454.00Non-toxic
Compound 7e2.1840.32Non-toxic

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human embryonic kidney cells (HEK-293). The results indicated that the tested compounds, including derivatives of the target compound, exhibited low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the imidazo[1,2-b]pyridazine moiety significantly influence the biological activity of these compounds. For example, substituents at specific positions on the thiophene and sulfonamide groups can enhance potency against Mycobacterium tuberculosis while maintaining low cytotoxicity .

Case Studies

In a notable case study, researchers synthesized a series of related compounds and evaluated their biological activity against various pathogens. The findings highlighted that compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts .

Table 2: Summary of Case Studies on Biological Activity

Study FocusKey Findings
Anti-tubercular agentsCompounds with methoxy groups showed enhanced activity
Cytotoxicity assessmentMost compounds were non-toxic to HEK-293 cells
Structure modificationsSpecific substitutions increased potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups Biological Activity (if reported) Reference
5-Chloro-N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-Methylphenyl)thiophene-2-Sulfonamide (Target) Not explicitly provided Not available Thiophene sulfonamide, 6-methoxyimidazo[1,2-b]pyridazine, 2-methylphenyl Sulfonamide, chloro, methoxy Not reported N/A
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S·H₂O 506.02 Thiazole carboxamide, pyrimidine, piperazinyl group Carboxamide, hydroxyethyl-piperazine Anti-cancer (Bcr-Abl kinase inhibitor)
5-Chloro-N-{[6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide C₁₅H₁₃ClN₄OS 332.8 Thiophene carboxamide, pyridinylmethyl, 1-methylpyrazole Carboxamide, chloro Not reported
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-Dimethoxybenzamide C₂₂H₁₉ClN₄O₄ 438.9 Benzamide, 6-methoxyimidazo[1,2-b]pyridazine, 2,3-dimethoxybenzoyl Benzamide, methoxy, chloro Not reported

Key Comparative Insights:

Core Heterocycles and Linkers The target compound employs a thiophene sulfonamide linker, contrasting with Dasatinib’s thiazole carboxamide and ’s benzamide. ’s compound shares the 6-methoxyimidazo[1,2-b]pyridazine moiety with the target but replaces the sulfonamide with a benzamide, likely altering pharmacokinetic profiles .

Substituent Effects

  • The 2-methylphenyl group in the target differs from the 2-chlorophenyl in ’s compound. Methyl groups may improve metabolic stability, whereas chlorine could enhance electrophilic interactions .
  • ’s compound lacks the imidazopyridazine system but includes a pyridinylmethyl-pyrazole group, suggesting divergent biological targets compared to the target compound .

Biological Activity Dasatinib is a clinically validated kinase inhibitor, implying that the target’s sulfonamide-thiophene scaffold could be optimized for similar kinase targets. However, the absence of a piperazinyl group (as in Dasatinib) may reduce solubility or off-target effects . No activity data are available for the other compounds, though their structural features align with kinase or protease inhibitor frameworks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.